Methyl 3-bromo-6-cyano-2-methoxybenzoate
Overview
Description
Methyl 3-bromo-6-cyano-2-methoxybenzoate: is an organic compound with the molecular formula C10H8BrNO3. It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methoxy group attached to the benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis typically begins with the bromination of methyl 2-methoxybenzoate. This reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Diazotization and Cyanation: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid, followed by treatment with copper(I) cyanide to introduce the cyano group.
Industrial Production Methods: Industrial production methods for methyl 3-bromo-6-cyano-2-methoxybenzoate typically involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-6-cyano-2-methoxybenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 3-amino-6-cyano-2-methoxybenzoate.
Oxidation: Methyl 3-bromo-6-cyano-2-carboxybenzoate.
Scientific Research Applications
Chemistry: Methyl 3-bromo-6-cyano-2-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates. Its structural features allow for the exploration of various biological activities, including anti-inflammatory and anticancer properties.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 3-bromo-6-cyano-2-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano and bromine groups can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 3-bromo-6-methoxybenzoate
- Methyl 2-bromo-3-cyano-6-methoxybenzoate
Comparison: Methyl 3-bromo-6-cyano-2-methoxybenzoate is unique due to the presence of both a cyano and a methoxy group on the benzene ring, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of electronic and steric properties, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
methyl 3-bromo-6-cyano-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-9-7(11)4-3-6(5-12)8(9)10(13)15-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFHSCUHWXTEKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OC)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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